2-fluoro-N,N-bis(2-methylpropyl)pyridin-4-amine
Overview
Description
2-fluoro-N,N-bis(2-methylpropyl)pyridin-4-amine is a chemical compound with the molecular formula C13H21FN2. It has a molecular weight of 224.32 g/mol. Pyridine derivatives, such as this compound, are common structural motifs in natural products and have found applications in diverse fields, from functional materials to agrochemistry and medicinal chemistry .
Scientific Research Applications
Biomedical and Pharmaceutical Research : Compounds similar to 2-fluoro-N,N-bis(2-methylpropyl)pyridin-4-amine are actively used in the field of medicinal chemistry. For instance, pyrimidine derivatives have shown a wide range of pharmacological activities. One study focused on novel 2-(pyridin-2-yl) pyrimidine derivatives, evaluating their anti-fibrosis activity against rat hepatic stellate cells. Some of these compounds exhibited significant anti-fibrotic activities, indicating potential for development as novel anti-fibrotic drugs. This suggests that similar compounds, including this compound, might have applications in drug discovery and development, particularly in the context of fibrosis and related conditions (Source: MDPI).
Pesticide Development : Derivatives of pyrimidin-4-amine, which is structurally related to this compound, have been studied for their pesticidal properties. Research in this area has focused on designing and synthesizing novel compounds with fungicidal and insecticidal activities. Such studies highlight the potential of pyrimidine and pyridine derivatives in the development of new pesticides, suggesting possible applications of this compound in agricultural sciences (Source: PubMed).
Chemical Synthesis and Material Science : Pyridine derivatives are also significant in chemical synthesis and material science. They are used in various domains, including electronic chemicals, inorganic and metallic nanomaterials, liquid crystals, photonic and optical materials, and specialty polymers. This broad range of applications in material science implies that this compound could be useful in the synthesis of novel materials with specific properties required in these fields (Source: Smolecule).
Mechanism of Action
Fluorinated pyridines are often used in Suzuki–Miyaura cross-coupling reactions, which are widely applied transition metal catalysed carbon–carbon bond forming reactions . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .
properties
IUPAC Name |
2-fluoro-N,N-bis(2-methylpropyl)pyridin-4-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21FN2/c1-10(2)8-16(9-11(3)4)12-5-6-15-13(14)7-12/h5-7,10-11H,8-9H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPBQWFNRKMUFCZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN(CC(C)C)C1=CC(=NC=C1)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21FN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.